Batefenterol

Catalog No.
S520465
CAS No.
743461-65-6
M.F
C40H42ClN5O7
M. Wt
740.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Batefenterol

CAS Number

743461-65-6

Product Name

Batefenterol

IUPAC Name

[1-[3-[2-chloro-4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate

Molecular Formula

C40H42ClN5O7

Molecular Weight

740.2 g/mol

InChI

InChI=1S/C40H42ClN5O7/c1-52-36-22-33(31(41)21-26(36)23-42-24-35(48)29-11-13-34(47)39-30(29)12-14-37(49)45-39)43-38(50)17-20-46-18-15-27(16-19-46)53-40(51)44-32-10-6-5-9-28(32)25-7-3-2-4-8-25/h2-14,21-22,27,35,42,47-48H,15-20,23-24H2,1H3,(H,43,50)(H,44,51)(H,45,49)/t35-/m0/s1

InChI Key

URWYQGVSPQJGGB-DHUJRADRSA-N

SMILES

COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6

Solubility

Soluble in DMSO, not in water

Synonyms

GSK961081; GSK-961081; GSK 961081; TD-5959; TD 5959; TD5959; Batefenterol

Canonical SMILES

COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6

Isomeric SMILES

COC1=CC(=C(C=C1CNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6

Description

The exact mass of the compound Batefenterol is 739.2773 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Respiratory Disorders

One area of research focuses on batefenterol's potential role in treating respiratory disorders, particularly asthma and chronic obstructive pulmonary disease (COPD). These conditions involve airway inflammation and constriction, leading to breathing difficulties.

Batefenterol belongs to a class of drugs called beta2-adrenergic receptor agonists. These drugs work by mimicking the effects of adrenaline on airways, causing relaxation and improved airflow. Studies suggest batefenterol might offer bronchodilation (airway opening) effects similar to other beta2-agonists but with a potentially longer duration of action [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.4

Exact Mass

739.2773

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1IAT42T80T

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Other CAS

743461-65-6

Wikipedia

Batefenterol

Dates

Modify: 2023-08-15
1: Ambery CL, Wielders P, Ludwig-Sengpiel A, Chan R, Riley JH. Population Pharmacokinetics and Pharmacodynamics of GSK961081 (Batefenterol), a Muscarinic Antagonist and β2-Agonist, in Moderate-to-Severe COPD Patients: Substudy of a Randomized Trial. Drugs R D. 2015 Sep;15(3):281-91. doi: 10.1007/s40268-015-0104-x. PubMed PMID: 26286203; PubMed Central PMCID: PMC4561049.
2: Hughes AD, Chen Y, Hegde SS, Jasper JR, Jaw-Tsai S, Lee TW, McNamara A, Pulido-Rios MT, Steinfeld T, Mammen M. Discovery of (R)-1-(3-((2-chloro-4-(((2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)et hyl)amino)methyl)-5-methoxyphenyl)amino)-3-oxopropyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate (TD-5959, GSK961081, batefenterol): first-in-class dual pharmacology multivalent muscarinic antagonist and β₂ agonist (MABA) for the treatment of chronic obstructive pulmonary disease (COPD). J Med Chem. 2015 Mar 26;58(6):2609-22. doi: 10.1021/jm501915g. Epub 2015 Feb 9. PubMed PMID: 25629394.
3: Norris V, Ambery C. Use of propranolol blockade to explore the pharmacology of GSK961081, a bi-functional bronchodilator, in healthy volunteers: results from two randomized trials. Drugs R D. 2014 Dec;14(4):241-51. doi: 10.1007/s40268-014-0060-x. PubMed PMID: 25265895; PubMed Central PMCID: PMC4269816.
4: Hegde SS, Hughes AD, Chen Y, Steinfeld T, Jasper JR, Lee TW, McNamara A, Martin WJ, Pulido-Rios MT, Mammen M. Pharmacologic characterization of GSK-961081 (TD-5959), a first-in-class inhaled bifunctional bronchodilator possessing muscarinic receptor antagonist and β2-adrenoceptor agonist properties. J Pharmacol Exp Ther. 2014 Oct;351(1):190-9. doi: 10.1124/jpet.114.216861. Epub 2014 Aug 6. PubMed PMID: 25100753.
5: Cazzola M, Lopez-Campos JL, Puente-Maestu L. The MABA approach: a new option to improve bronchodilator therapy. Eur Respir J. 2013 Oct;42(4):885-7. doi: 10.1183/09031936.00067013. PubMed PMID: 24081753.
6: Bateman ED, Kornmann O, Ambery C, Norris V. Pharmacodynamics of GSK961081, a bi-functional molecule, in patients with COPD. Pulm Pharmacol Ther. 2013 Oct;26(5):581-7. doi: 10.1016/j.pupt.2013.03.015. Epub 2013 Mar 26. PubMed PMID: 23538170.
7: Norris V, Ambery C. Bronchodilation and safety of supratherapeutic doses of salbutamol or ipratropium bromide added to single dose GSK961081 in patients with moderate to severe COPD. Pulm Pharmacol Ther. 2013 Oct;26(5):574-80. doi: 10.1016/j.pupt.2013.03.009. Epub 2013 Mar 21. PubMed PMID: 23524017.
8: Wielders PL, Ludwig-Sengpiel A, Locantore N, Baggen S, Chan R, Riley JH. A new class of bronchodilator improves lung function in COPD: a trial with GSK961081. Eur Respir J. 2013 Oct;42(4):972-81. doi: 10.1183/09031936.00165712. Epub 2013 Feb 21. PubMed PMID: 23429913; PubMed Central PMCID: PMC3787816.
9: Cazzola M, Page C, Matera MG. Long-acting muscarinic receptor antagonists for the treatment of respiratory disease. Pulm Pharmacol Ther. 2013 Jun;26(3):307-17. doi: 10.1016/j.pupt.2012.12.006. Epub 2012 Dec 27. Review. PubMed PMID: 23274274.

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